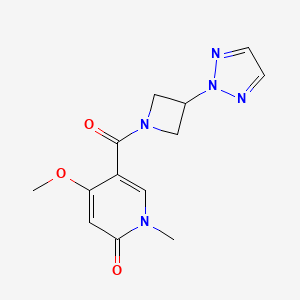

5-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Descripción

The compound 5-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2-one core substituted with methoxy and methyl groups. The azetidine ring (a four-membered nitrogen-containing heterocycle) is appended via a carbonyl linkage and further functionalized with a 2H-1,2,3-triazol-2-yl group.

Propiedades

IUPAC Name |

4-methoxy-1-methyl-5-[3-(triazol-2-yl)azetidine-1-carbonyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-16-8-10(11(21-2)5-12(16)19)13(20)17-6-9(7-17)18-14-3-4-15-18/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLNRKHJLOWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 5-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a novel heterocyclic hybrid that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure comprising:

- Azetidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Triazole moiety : A five-membered ring with three nitrogen atoms known for its diverse pharmacological properties.

- Pyridinone backbone : A pyridine ring fused with a carbonyl group, enhancing the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole and azetidine structures exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Triazole derivatives have been linked to inhibition of key enzymes involved in cancer cell proliferation. For example, studies on related compounds have demonstrated their ability to inhibit kinases such as c-Met, which is crucial for tumor growth and metastasis .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Triazole Derivative A | 0.005 | c-Met Kinase |

| Triazole Derivative B | 0.12 | MPS1 Kinase |

Neuropharmacological Effects

Preliminary findings suggest that the compound may act as an orexin receptor antagonist, potentially useful in treating sleep disorders and anxiety . The orexin system is critical for regulating arousal and wakefulness; thus, antagonists can help manage conditions like insomnia.

The biological activity of 5-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzyme activities critical for cellular processes.

- Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects.

- Modulation of Signaling Pathways : By affecting key signaling pathways in cells, the compound may exert effects on cell proliferation and survival.

Case Studies

Several studies have explored the effects of triazole-containing compounds on various biological systems:

- Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against a panel of bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

- Cancer Cell Line Studies : In vitro assays demonstrated that triazole derivatives could reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Orexin Receptor Antagonism : Research indicated that azetidine derivatives could effectively block orexin receptors in animal models, leading to decreased wakefulness and increased sleep duration .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its azetidine-triazole-pyridinone architecture. Below is a comparative analysis with structurally related derivatives from the literature:

Key Observations

- Triazole Positional Isomerism : The target compound’s 2H-1,2,3-triazol-2-yl group differs from the 1,2,3-triazol-4-yl in ’s derivatives. This positional shift may alter π-π stacking or hydrogen-bonding interactions with biological targets .

- Azetidine vs.

- Pyridinone Core: The 4-methoxy-1-methylpyridin-2(1H)-one moiety shares similarities with pyrimidinone derivatives in , which are associated with antitumor activity. The methoxy group could improve metabolic stability compared to hydroxyl-substituted analogs .

Research Findings and Data

Physicochemical Properties (Inferred)

- LogP : Estimated ~1.5–2.5 (moderate lipophilicity due to methoxy and triazole groups).

- Hydrogen Bond Acceptors: 7 (triazole N, pyridinone O, azetidine N, carbonyl O).

- Metabolic Stability : Methoxy group may reduce oxidative metabolism compared to hydroxyl analogs .

Comparative Pharmacokinetic Profiles

| Property | Target Compound (Predicted) | Thiadiazole 9b | Thiazole 12a |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 | 438.5 | 412.4 |

| cLogP | ~2.1 | 3.8 | 3.2 |

| TPSA (Ų) | ~90 | 85 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.